molecular formula C10H12O3 B1354321 Methyl 2-(benzyloxy)acetate CAS No. 31600-43-8

Methyl 2-(benzyloxy)acetate

Cat. No. B1354321
Key on ui cas rn: 31600-43-8
M. Wt: 180.2 g/mol
InChI Key: QNEIZSSWCVSZOS-UHFFFAOYSA-N
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Patent
US09102622B2

Procedure details

To a stirred solution of methyl glycolate (2 g, 22.2 mmol) in anhydrous diethyl ether (100 mL), at room temperature, under a nitrogen atmosphere, was added silver(I)oxide (10.3 g, 44.4 mmol). The suspension was stirred for 15 minutes and benzyl bromide (4.5 g, 26.3 mmol) was added. The mixture was stirred at the same temperature for 24 h and the insoluble materials were removed by filtration through a short pad of celite. The filtrate was concentrated under reduced pressure and the crude product chromatographed over a column of silica gel, eluting with 20% diethyl ether-petroleum ether to give 70, as a colorless liquid in 70% yield (2.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
catalyst
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][OH:3].[CH2:7](Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(OCC)C.[Ag-]=O>[CH3:6][O:5][C:1](=[O:4])[CH2:2][O:3][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(CO)(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10.3 g
Type
catalyst
Smiles
[Ag-]=O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the insoluble materials were removed by filtration through a short pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product chromatographed over a column of silica gel
WASH
Type
WASH
Details
eluting with 20% diethyl ether-petroleum ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(COCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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